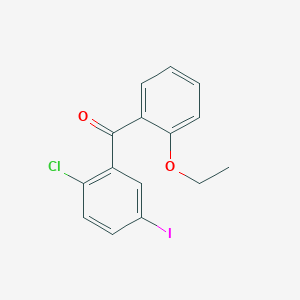
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClIO2. This compound is characterized by the presence of chloro, iodo, and ethoxy substituents on a phenylmethanone backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone typically involves the reaction of 2-chloro-5-iodobenzoyl chloride with 2-ethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanones, while oxidation and reduction reactions can produce ketones, carboxylic acids, alcohols, or alkanes.
Applications De Recherche Scientifique
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chloro, iodo, and ethoxy groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
- (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone
Uniqueness
(2-Chloro-5-iodophenyl)(2-ethoxyphenyl)methanone is unique due to the specific combination of chloro, iodo, and ethoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H12ClIO2 |
|---|---|
Poids moléculaire |
386.61 g/mol |
Nom IUPAC |
(2-chloro-5-iodophenyl)-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H12ClIO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(17)7-8-13(12)16/h3-9H,2H2,1H3 |
Clé InChI |
NQSRSTKHQKSMGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



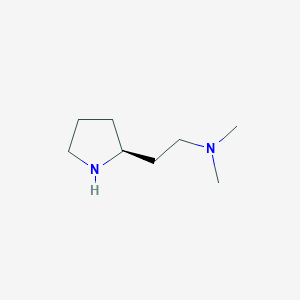
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
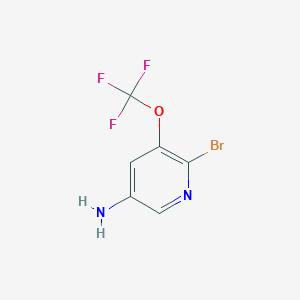
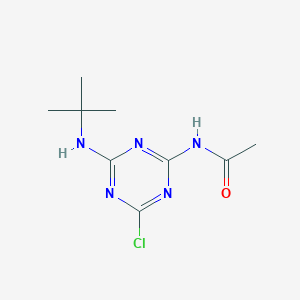
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
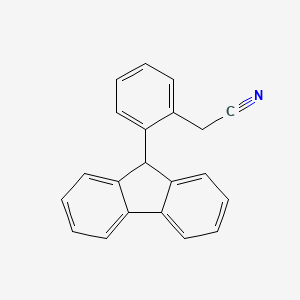

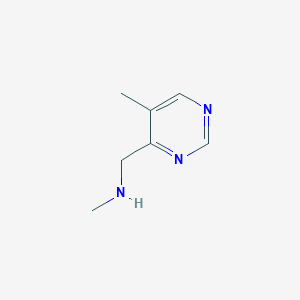
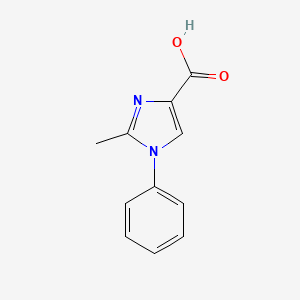
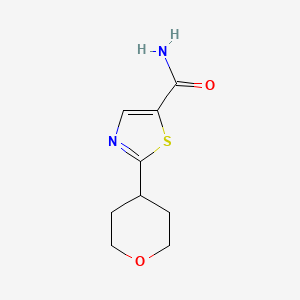

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
